
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reactions typically involve the use of strong acids like concentrated hydrochloric acid or sulfuric acid to maintain the reaction system in a strongly acidic state .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may produce a pyridine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyridine derivative.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is not well-documented. like other pyridine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to receptors or enzymes, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound is used as a pesticide intermediate and has similar chemical properties.
3-(1-Methyl-2-pyrrolidinyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1352494-94-0 |
|---|---|
Fórmula molecular |
C11H15ClN2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-9(7-13-11(8)12)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
WMIQGBVZWHDJSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)
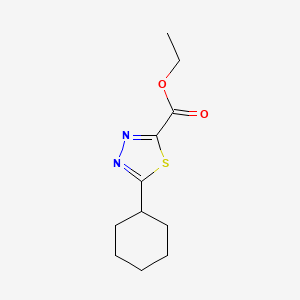

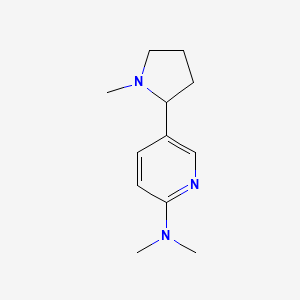
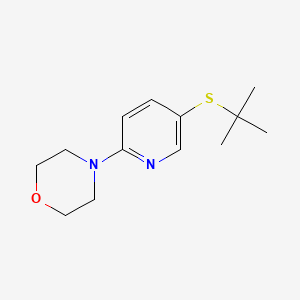





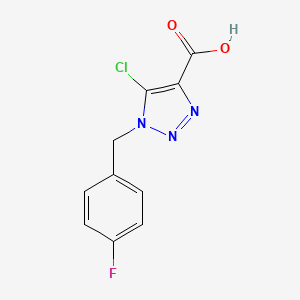
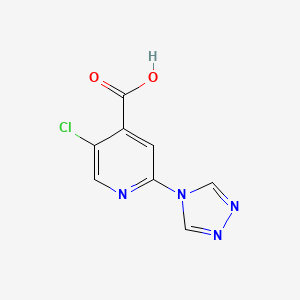
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)

